3-tert-Butyl-5-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one
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Overview
Description
3-tert-Butyl-5-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3,5-dichlorophenyl isocyanate with tert-butylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-5-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional functional groups.
Reduction: Amine derivatives with reduced oxazolidinone rings.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
3-tert-Butyl-5-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-5-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacteria.
Uniqueness
3-tert-Butyl-5-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the tert-butyl and dichlorophenyl groups. These groups contribute to its distinct chemical properties and potential applications. Compared to other oxazolidinones, this compound may offer advantages in terms of stability, reactivity, and biological activity.
Properties
CAS No. |
88697-65-8 |
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Molecular Formula |
C13H15Cl2NO2 |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
3-tert-butyl-5-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15Cl2NO2/c1-13(2,3)16-7-11(18-12(16)17)8-4-9(14)6-10(15)5-8/h4-6,11H,7H2,1-3H3 |
InChI Key |
JQASYPBAKKLINM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(OC1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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